Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, also known as TBEPPC, is a synthetic compound that has been used in a variety of scientific research applications. TBEPPC is a tert-butyl ester of the piperidine-1-carboxylic acid, and is an important synthetic intermediate for the synthesis of a variety of compounds. TBEPPC has been used in a variety of research applications, including as a model compound for studying the mechanism of action of enzymes, as a substrate for studying the biochemical and physiological effects of drugs, and as a tool for testing the efficacy of laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is utilized in various synthetic and structural analyses in scientific research. For instance, Moriguchi et al. (2014) synthesized a compound closely related to this compound, which was characterized using high-resolution mass spectrometry and single crystal X-ray diffraction analysis, revealing a unique bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Intermediate in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Wang et al. (2015) synthesized a derivative of this compound as a key intermediate for Vandetanib, a medication used in cancer treatment. Their study outlines the steps for its synthesis, including acylation, sulfonation, and substitution (Wang et al., 2015).
Synthesis of Piperidine Derivatives
The compound is also used in the preparation of diverse piperidine derivatives. Moskalenko and Boev (2014) reported the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing various piperidine derivatives (Moskalenko & Boev, 2014).
Development of Novel Scaffolds
Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing its use as a new scaffold for the preparation of substituted piperidines, crucial in drug development (Harmsen et al., 2011).
Contribution to Anticancer Drug Synthesis
Zhang et al. (2018) developed a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, from a compound structurally similar to this compound (Zhang et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)11-7-6-8-16(10-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCUTDILXXPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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